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Compound of Interest

Compound Name: Mebeverine

Cat. No.: B1676125 Get Quote

Mebeverine, a musculotropic antispasmodic agent, is a cornerstone in the management of

irritable bowel syndrome (IBS), primarily for the symptomatic relief of abdominal pain and

cramping. It is available in two principal oral formulations: a standard 135 mg tablet and a 200

mg modified-release (MR) capsule. This guide provides a comprehensive comparison of these

formulations, drawing upon clinical and pharmacokinetic data to inform researchers, scientists,

and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Releases
The fundamental difference between the 135 mg and 200 mg mebeverine formulations lies in

their pharmacokinetic profiles, driven by their respective release mechanisms. The 200 mg

formulation is designed for modified release, leading to a distinct absorption and distribution

pattern compared to the immediate-release 135 mg tablet.

A pharmacokinetic study in healthy subjects revealed that the 200 mg MR capsule exhibits

extended-release properties, characterized by a lower peak plasma concentration (Cmax), a

delayed time to reach peak concentration (Tmax), and a longer elimination half-life.[1][2]

Despite these differences, the overall bioavailability is comparable between the two

formulations, and neither shows significant accumulation after multiple doses.[1][2]

Table 1: Comparative Pharmacokinetic Parameters of Mebeverine Formulations
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Parameter
Mebeverine 135 mg
Tablet

Mebeverine 200 mg
MR Capsule

Reference

Dosage Regimen
135 mg three times

daily (t.i.d.)

200 mg twice daily

(b.i.d.)
[1][3]

Release Profile Immediate Release Modified Release [1]

Peak Plasma

Concentration (Cmax)
Higher Lower [1][2]

Time to Peak Plasma

Concentration (Tmax)
Shorter Longer [1][2]

Elimination Half-life

(t1/2)
Shorter Longer [1][2]

Bioavailability Optimal Optimal [1][2]

Accumulation
No significant

accumulation

No significant

accumulation
[1][2]

Clinical Efficacy and Therapeutic Equivalence
Multiple clinical trials and a systematic review have established that the mebeverine 200 mg

b.i.d. formulation is therapeutically equivalent to the 135 mg t.i.d. formulation for the treatment

of abdominal pain in patients with IBS.[3][4][5][6][7]

A meta-analysis of eight randomized trials, including two comparing the two formulations, found

no statistically significant difference in clinical or global improvement and relief of abdominal

pain between the 200 mg and 135 mg doses.[4] The pooled relative risk (RR) for clinical or

global improvement with the 200 mg formulation compared to the 135 mg formulation was

1.12, and for relief of abdominal pain, it was 1.08.[4]

In a multicentre, randomized, double-blind, double-dummy study involving 213 patients,

therapeutic equivalence was statistically demonstrated.[5][6] After eight weeks of treatment,

70% of patients in the 200 mg b.i.d. group and 71% in the 135 mg t.i.d. group were classified

as responders, defined as having a 50% or more improvement in the global mean visual

analogue scale for abdominal pain.[5][6] Furthermore, a higher percentage of patients (81% vs.
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75%) and physicians (70% vs. 64%) reported improvement with the 200 mg formulation

compared to the 135 mg formulation, respectively.[5][6]

Another double-blind crossover study with 60 IBS patients found that both formulations were

regarded as 'effective' or 'very effective' by both patients and investigators in over 80% of cases

after six weeks of treatment.[8]

Table 2: Comparative Efficacy of Mebeverine Formulations in IBS

Efficacy Endpoint
Mebeverine 135 mg
t.i.d.

Mebeverine 200 mg
b.i.d.

Reference

Responder Rate

(≥50% improvement in

abdominal pain VAS)

71% 70% [5][6]

Patient-Reported

Improvement (Week

8)

75% 81% [5][6]

Physician-Assessed

Therapeutic

Response (No/Mild

Symptoms, Week 8)

64% 70% [5][6]

Patient/Investigator

Assessment

('Effective' or 'Very

Effective', Week 6)

>80% >80% [8]

Safety and Tolerability Profile
Both the 135 mg and 200 mg formulations of mebeverine are well-tolerated, with a low

incidence of adverse effects.[4][8] The systematic review and meta-analysis concluded that

mebeverine is mostly well-tolerated with no significant adverse effects.[4] The incidence of

adverse events with the 200 mg formulation is not higher than that observed with the 135 mg

formulation.[7] The reduced daily intake of the 200 mg b.i.d. regimen may also benefit patient

compliance.[1][7]
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Mechanism of Action: A Multi-Targeted Approach
Mebeverine acts as a direct musculotropic antispasmodic, exerting its effects primarily on the

smooth muscle of the gastrointestinal tract.[9][10] Its mechanism is multifaceted and includes:

Modulation of Ion Channels: Mebeverine is believed to block calcium and sodium ion

channels in smooth muscle cells.[9][11] By reducing calcium influx, it inhibits the contractile

process of the muscle fibers.[9] Modulation of sodium channels can decrease the excitability

of the gut muscles.[9][11]

Local Anesthetic Effect: Mebeverine exhibits a local anesthetic action, which may contribute

to pain relief by reducing the sensitivity of nerve endings within the gut wall.[9][11][12]
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Click to download full resolution via product page

Diagram of Mebeverine's signaling pathway in smooth muscle cells.

Experimental Protocols
The clinical studies cited in this guide predominantly employed a multicentre, randomized,

double-blind design. A common approach was the double-dummy technique to maintain

blinding between the t.i.d. and b.i.d. dosing regimens.

Key Experimental Design: Randomized, Double-Blind,
Double-Dummy, Parallel-Group Study
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Objective: To compare the efficacy and safety of mebeverine 135 mg t.i.d. with mebeverine
200 mg b.i.d. in patients with IBS.

Patient Population: Adult patients diagnosed with IBS according to established criteria (e.g.,

Rome criteria).

Intervention:

Group A: Mebeverine 135 mg tablet t.i.d. + Placebo capsule for 200 mg b.i.d.

Group B: Mebeverine 200 mg MR capsule b.i.d. + Placebo tablet for 135 mg t.i.d.

Duration: Typically 8 weeks.

Primary Efficacy Endpoint: The proportion of responders, defined as patients experiencing a

clinically significant reduction (e.g., ≥50%) in abdominal pain as measured by a Visual

Analogue Scale (VAS).

Secondary Efficacy Endpoints:

Patient's and physician's global assessment of therapeutic response.

Changes in the frequency and severity of other IBS symptoms (e.g., bloating, altered

bowel habits).

Safety Assessment: Monitoring and recording of all adverse events.
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Workflow of a comparative clinical trial for Mebeverine formulations.
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Conclusion
The available evidence strongly supports the therapeutic equivalence of the mebeverine 200

mg MR capsule administered twice daily and the 135 mg standard tablet taken three times

daily. The 200 mg formulation offers a simplified dosing schedule with a comparable efficacy

and safety profile, which may enhance patient adherence. The choice between the two

formulations may, therefore, be guided by considerations of patient convenience and

preference. Both formulations remain effective and well-tolerated options for the symptomatic

management of irritable bowel syndrome.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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